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Introduction

C-Laurdan, or 6-dodecanoyl-2-[N-methyl-N-(carboxymethyl)amino]naphthalene, is a
fluorescent probe renowned for its sensitivity to the polarity of its environment. This property
makes it an invaluable tool for investigating the biophysical characteristics of lipid membranes,
particularly in the study of membrane fluidity and the organization of lipid rafts.[1][2][3] As a
derivative of Laurdan, C-Laurdan offers several advantages, including enhanced water
solubility and improved photostability, making it suitable for a broader range of applications,
including conventional confocal microscopy.[4][5] This technical guide provides an in-depth
overview of the core photophysical properties of C-Laurdan, detailed experimental protocols
for its use, and visualizations of key experimental workflows.

Core Photophysical Properties

C-Laurdan's fluorescence emission is highly dependent on the degree of water penetration
into the lipid bilayer where the probe resides.[4] In more ordered, tightly packed membrane
domains (e.qg., lipid rafts), water access is limited, resulting in a blue-shifted emission.
Conversely, in more disordered, fluid membrane regions, increased water exposure leads to a
red-shifted emission.[2] This spectral shift is the fundamental principle behind its use as a
membrane order probe.

General Photophysical Data
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Property Value Reference
Molecular Weight 397.56 g/mol [6]
Chemical Formula C25H35NO3 [6]
One-Photon Absorption Max

348 nm [31[6]
(Aabs)
One-Photon Emission Max

423 nm [3][6]
(Aem)
Two-Photon Excitation Max 780 nm [3][6]
Molar Extinction Coefficient (g) 12,200 M~tcm™1 [31[6]
Quantum Yield (®) 0.43 (in DMF) [31[6]

Solubility

Solvent Maximum Concentration
DMF 100 mM
DMSO 20 mM
Ethanol 10 mM

Table data sourced from[6].

Photophysical Properties in Various Solvents

The photophysical characteristics of C-Laurdan are significantly influenced by the polarity and
protic nature of the solvent. A notable decrease in quantum yield is observed in protic and polar
aprotic solvents with a high dielectric constant.[7]
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Dielectric Constant

Solvent (©) Quantum Yield (®) Lifetime (1, ns)
€

Chloroform 4.8 0.56

Dichloromethane 8.9

Acetone 21

Acetonitrile 37

Dimethylformamide

37

(DMF)
significantl

Ethanol 25 g Y
decreased
significantl

Methanol 33 g y
decreased

Data compiled from[7]. Note: Specific values for all solvents were not available in the provided
search results.

Experimental Protocols
Synthesis of C-Laurdan

While C-Laurdan is commercially available, a general synthetic scheme has been described.
[71[8][9] The synthesis typically involves a multi-step process starting from 2-naphthol. Key
reaction steps include a Fries rearrangement and subsequent amination and
carboxymethylation.[7][10] For researchers opting for in-house synthesis, a detailed, high-yield
procedure has been published, which can be adapted.[7]

Staining Live Cells with C-Laurdan for Confocal
Microscopy

This protocol is adapted from procedures for staining HEK293T and melanophore cells.[4][11]

Materials:
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C-Laurdan stock solution (e.g., 1 mM in DMSO)

Phosphate-buffered saline (PBS)

Cell culture medium

Coverslips with cultured cells
Procedure:
e Grow cells on coverslips to the desired confluency.

o Prepare a working solution of C-Laurdan by diluting the stock solution in cell culture medium
to a final concentration of 5 uM.

e Remove the existing cell culture medium from the coverslips.

 Incubate the cells with the 5 pM C-Laurdan working solution for 30 minutes at 37°C.[1][4]
« After incubation, wash the cells twice with PBS to remove excess probe.[12]

e Mount the coverslip on a microscope slide with a suitable imaging buffer (e.g., PBS).

e Proceed with imaging immediately.

Confocal Microscopy Imaging and Generalized
Polarization (GP) Calculation

Instrumentation and Settings:

e Microscope: A confocal laser scanning microscope.

o Excitation: 405 nm laser line.[4][11]

o Emission Detection: Two simultaneous detection channels are required:
o Channel 1 (Blue): 415-455 nm[4][13]

o Channel 2 (Green/Red): 490-530 nm[4][13]
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e Pinhole: Set to 1 Airy unit for optimal sectioning.

o Laser Power: Use the lowest possible laser power to minimize phototoxicity and
photobleaching (e.g., ~2 uW at the sample).[1][4]

Generalized Polarization (GP) Calculation:

GP is a ratiometric measurement that quantifies the spectral shift of C-Laurdan and is
calculated for each pixel in the image using the following formula:[14][15]

GP = (la40 - la90) / (laa0 + lao0)

Where:

e laao is the fluorescence intensity in the blue channel (415-455 nm).

e lago is the fluorescence intensity in the green/red channel (490-530 nm).

GP values range from +1 (highly ordered) to -1 (highly disordered).[16] Image processing
software, such as ImageJ with a specific macro, can be used to calculate the GP image from
the two acquired channels.[11]

Two-Photon Microscopy of C-Laurdan

Two-photon microscopy offers advantages for imaging C-Laurdan, particularly in tissues, due
to reduced scattering and deeper penetration.[2][13]

Instrumentation and Settings:
e Microscope: A two-photon laser scanning microscope.
o Excitation: A tunable Ti:Sapphire laser set to 780 nm.[2][3]

o Emission Detection: Similar to confocal microscopy, two emission channels are used to
collect the blue and red-shifted fluorescence.

Procedure: The cell staining protocol is similar to that for confocal microscopy. The GP
calculation remains the same.
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Visualizations

Experimental Workflow for C-Laurdan Staining and
Confocal Microscopy

Cell Preparation Staining Imaging Analysis

‘Acquire images (405 nm ex.)
Mount coverslip Channel 1: 415-455 nm
Channel 2: 490-530 nm

Prepare 5 uM C-Laurdan in media Wash with PBS (2x)

Click to download full resolution via product page

Caption: Workflow for staining live cells with C-Laurdan and subsequent imaging and analysis.

Generalized Polarization (GP) Calculation Logic

Image from Blue Channel Image from Red Channel
(I_415-455) (1_490-530)

Subtract Red from Blue Add Blue and Red
(I_415-455 - |_490-530) (I_415-455 + 1_490-530)

Divide Subtracted by Added

GP Image
(Membrane Order Map)

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b1674558?utm_src=pdf-body
https://www.benchchem.com/product/b1674558?utm_src=pdf-body-img
https://www.benchchem.com/product/b1674558?utm_src=pdf-body
https://www.benchchem.com/product/b1674558?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674558?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Caption: Logical flow for calculating the Generalized Polarization (GP) image from two

emission channels.
C-Laurdan's Response to Membrane Fluidity

Membrane Environment

Disordered Membrane
(Fluid Phase)
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(e.g., Lipid Raft)

C-Laurdan Emission
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eneralized Polarizatio
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Click to download full resolution via product page

Caption: Relationship between membrane order, C-Laurdan's spectral response, and the

resulting GP value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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